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molecular formula C12H15BrO B1375354 6-Bromo-2,2,8-trimethylchroman CAS No. 1350761-39-5

6-Bromo-2,2,8-trimethylchroman

Cat. No. B1375354
M. Wt: 255.15 g/mol
InChI Key: SOQGQLUZSZZQNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742110B2

Procedure details

Using essentially the same procedure as Example 5-20, Step 3, 6-bromo-2,2,8-trimethyl-3,4-dihydro-2H-chromene (684 mg, 2.68 mmol), n-BuLi (1.30 mL, 3.22 mmol) and DMF (830 μL, 10.7 mmol) afforded the desired product as a pale-yellow oil.
Quantity
684 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
830 μL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([CH3:12])[CH:11]=1)[O:8][C:7]([CH3:14])([CH3:13])[CH2:6][CH2:5]2.[Li]CCCC.CN([CH:23]=[O:24])C>>[CH3:13][C:7]1([CH3:14])[CH2:6][CH2:5][C:4]2[C:9](=[C:10]([CH3:12])[CH:11]=[C:2]([CH:23]=[O:24])[CH:3]=2)[O:8]1

Inputs

Step One
Name
Quantity
684 mg
Type
reactant
Smiles
BrC=1C=C2CCC(OC2=C(C1)C)(C)C
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
830 μL
Type
reactant
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OC2=C(C=C(C=C2CC1)C=O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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